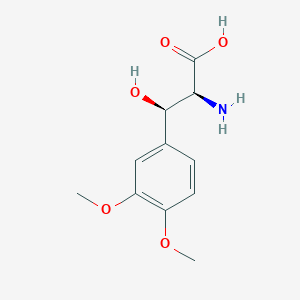

m,p-O-Dimethyl-L-threo-droxidopa

Description

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |

InChI Key |

ZKPVWZDNDNCTBB-VHSXEESVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis with Protection/Deprotection Strategy

The classical synthetic route involves:

Step 1: Formation of the amino acid backbone

Starting from substituted benzaldehydes (e.g., piperonal or its dimethylated analogs), the amino acid moiety is constructed by condensation with glycine or related amino acids under basic conditions in alcohol solvents (e.g., methanol or ethanol). This step yields 2-amino-3-(substituted phenyl)-3-hydroxypropanoic acid derivatives.Step 2: Protection of reactive groups

The catechol hydroxyls are protected often as methylene or benzyl ethers to prevent unwanted side reactions. The amino group is protected commonly by carbobenzyloxy (CBZ) or phthaloyl groups.Step 3: Optical resolution or asymmetric synthesis

Optical purity is achieved either by resolution of racemic mixtures using chiral amines (e.g., strychnine, cinchonidine) or by asymmetric synthesis using metal complexes or chiral catalysts to favor the L-threo isomer.Step 4: Deprotection

Removal of protecting groups is critical and traditionally involves hydrogenolysis (using hydrogen gas and palladium catalysts) to remove CBZ and benzyl groups, and Lewis acids (e.g., aluminum chloride) to remove methylene acetals from catechol hydroxyls.Step 5: Purification

The final product is isolated by crystallization or chromatographic methods to obtain high purity and optical enrichment.

This classical method is effective but involves multiple steps, use of toxic reagents (e.g., hydrazine for phthaloyl deprotection), and complex purification, which can reduce yield and increase cost.

Improved and Environmentally Friendly Processes

Recent patented methods have developed improved processes addressing the drawbacks of the classical methods:

Avoidance of genotoxic reagents:

New methods avoid hydrazine, a genotoxic reagent used in phthaloyl group removal, by employing alternative deprotection strategies such as hydroxylamine treatment or other mild reagents.Elimination of hydrogenolysis:

Some processes avoid hydrogenation steps by using alternative deprotection techniques, simplifying the process and reducing the need for specialized equipment.Use of metal chiral complexes:

The use of novel metal complexes in asymmetric synthesis improves the yield of the L-threo isomer and reduces the loss of undesired erythro isomer, enhancing overall efficiency.Simplified purification:

The improved processes minimize repetitive purification and column chromatography, making them more suitable for large-scale manufacturing.Cost-effective and scalable:

These methods avoid costly solvents and reagents, reduce the number of filtration and pH adjustment steps, and are designed to be environmentally friendly and commercially viable.

Comparative Data Table of Preparation Methods

| Aspect | Classical Multi-Step Synthesis | Improved Process (Patented) |

|---|---|---|

| Starting Materials | Piperonal or substituted benzaldehydes + glycine | Same, with optimized intermediates |

| Protection Groups | CBZ, phthaloyl, methylene/benzyl ethers | Similar but with alternative protecting groups |

| Optical Resolution | Chiral amines (strychnine, cinchonidine) | Metal chiral complexes for asymmetric synthesis |

| Deprotection | Hydrogenolysis, hydrazine (toxic) | Hydroxylamine or mild reagents, no hydrogenolysis |

| Yield of L-threo Isomer | ~50% due to loss of undesired isomer | Improved yield >50%, higher optical purity (>98%) |

| Purification | Multiple chromatography steps | Reduced purification steps |

| Environmental Impact | Use of toxic reagents and solvents | Environmentally friendly solvents and reagents |

| Scalability | Limited by complex steps and toxic reagents | Designed for commercial scale manufacturing |

Research Findings and Analytical Data

Optical Purity:

The L-threo isomer is typically obtained with an optical purity of at least 98%, critical for biological activity.Yield:

Improved methods report higher yields due to reduced isomer loss and elimination of complex resolution steps.Purity:

Final products meet pharmaceutical-grade purity standards, with minimal residual solvents or reagents.Process Efficiency:

Reduction in the number of steps and avoidance of hazardous chemicals lead to safer and more cost-effective manufacturing.

Summary of Key Patented Methods

A 2017 patent describes an improved process involving reaction of aldehyde compounds with metal complexes, followed by acid hydrolysis, avoiding genotoxic hydrazine and costly coupling agents.

A 2013 patent application details a novel deprotection method using hydroxylamine instead of hydrogenolysis or hydrazine, simplifying the synthesis and improving efficiency.

Both patents emphasize environmentally friendly, scalable, and cost-effective processes suitable for commercial production.

Chemical Reactions Analysis

m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:

Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.

Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.

Comparison with Similar Compounds

Physicochemical and ADMET Properties

| Property | Droxidopa | m,p-O-Dimethyl-L-threo-droxidopa (Predicted) |

|---|---|---|

| Water Solubility | High (polar hydroxyls) | Moderate (methoxy groups reduce polarity) |

| LogP (Partition Coefficient) | ~-1.2 | ~0.5 (estimated) |

| Plasma Half-Life | 2–3 hours | 4–6 hours (predicted due to COMT resistance) |

| Major Metabolic Pathway | COMT methylation, AADC decarboxylation | AADC decarboxylation (COMT bypassed) |

Toxicity Considerations :

- Droxidopa’s impurities (e.g., arsenic ≤2 ppm) are tightly regulated . Methylation may reduce metal chelation risks but introduce new metabolites requiring evaluation.

Q & A

Q. What interdisciplinary approaches enhance mechanistic studies of L-threo-DOPS in neurodegenerative disorders?

Q. Tables Referenced in Answers

-

Table 1 : Analytical Techniques for L-threo-DOPS Characterization

-

Table 2 : Common Pitfalls in L-threo-DOPS Research Design

Pitfall Mitigation Strategy Uncontrolled AADC activity Use AADC-knockout controls Inadequate blinding Implement double-blind randomization Small sample size Power analysis with G*Power software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.